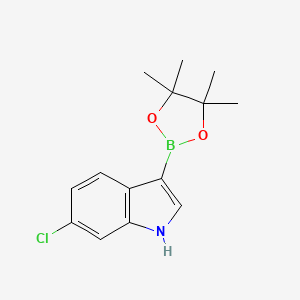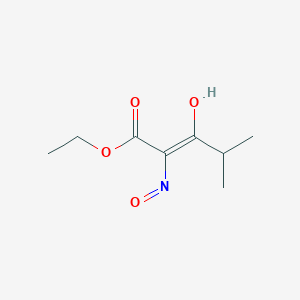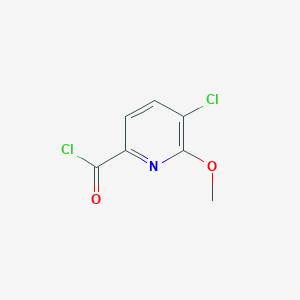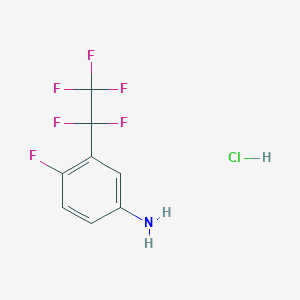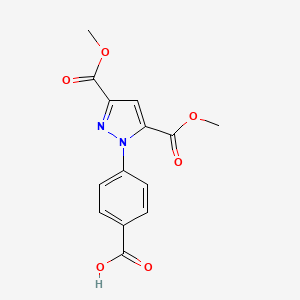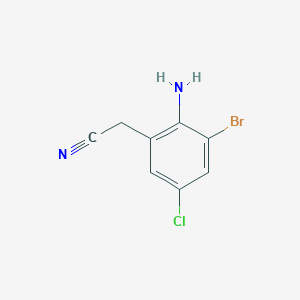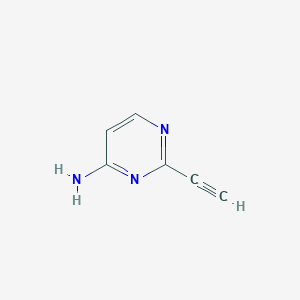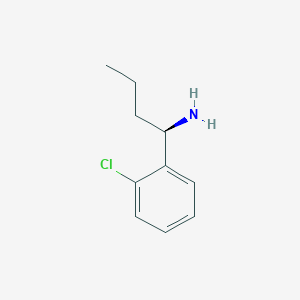
(R)-1-(2-Chlorophenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Chlorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group attached to a butan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and butylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-chlorobenzaldehyde with butylamine under acidic or basic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-1-(2-Chlorophenyl)butan-1-amine.
Chiral Resolution: The racemic mixture obtained can be resolved into its enantiomers using chiral chromatography or other chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Chlorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-(2-Chlorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-(2-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-Chlorophenyl)butan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(2-Chlorophenyl)butan-1-amine: The racemic mixture containing both enantiomers.
1-(2-Chlorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
Uniqueness
®-1-(2-Chlorophenyl)butan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds. The presence of the chlorophenyl group also contributes to its unique chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H14ClN |
|---|---|
Poids moléculaire |
183.68 g/mol |
Nom IUPAC |
(1R)-1-(2-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10H,2,5,12H2,1H3/t10-/m1/s1 |
Clé InChI |
KRMVPJTVBHKRGM-SNVBAGLBSA-N |
SMILES isomérique |
CCC[C@H](C1=CC=CC=C1Cl)N |
SMILES canonique |
CCCC(C1=CC=CC=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
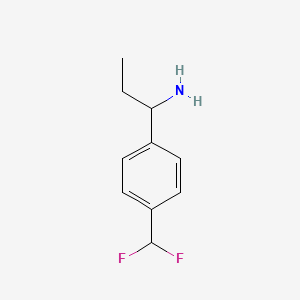
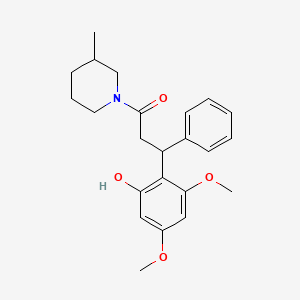
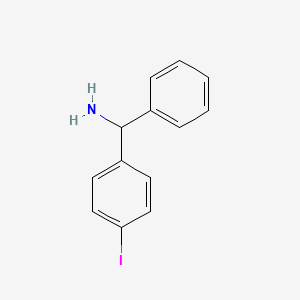
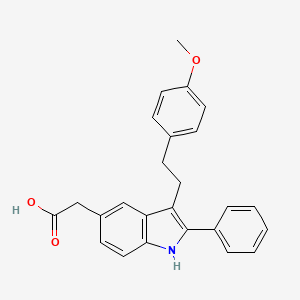
![7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B15224660.png)
